Product packaging for 1-Naphthyl thiophene-2-carboxylate(Cat. No.:)

1-Naphthyl thiophene-2-carboxylate

Cat. No.: B291374
M. Wt: 254.31 g/mol
InChI Key: BDBIBORZOKCHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Heterocyclic Ester Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structure, form a vast and vital class of organic molecules. openmedicinalchemistryjournal.com When a heterocyclic scaffold is incorporated into an ester, the resulting molecule belongs to the family of heterocyclic esters. These systems are prominent in medicinal chemistry, materials science, and natural products. researchgate.nettandfonline.com The heteroatoms and the aromatic nature of the ring can impart unique physical and biological properties. openmedicinalchemistryjournal.com

Thiophene-based esters, in particular, are a well-studied subclass. Thiophene-2-carboxylic acid and its derivatives serve as crucial building blocks in the synthesis of a wide range of functional molecules. beilstein-journals.orgwikipedia.org The synthesis of various substituted thiophene (B33073) carboxylates is a subject of ongoing research, highlighting their importance as intermediates. easychair.orgresearchgate.net For instance, the Gewald synthesis is a classic method for preparing 2-aminothiophenes, which can be further modified to produce a variety of thiophene carboxylates. The ester functionality in these systems not only serves as a stable covalent link but can also be hydrolyzed to regenerate the carboxylic acid, making it a useful protecting group or a point for further chemical modification. libretexts.org

Significance of Naphthalene (B1677914) and Thiophene Moieties in π-Conjugated Architectures

The combination of naphthalene and thiophene within a single molecular framework is a well-established strategy for creating advanced materials with tailored optoelectronic properties. Both moieties are π-conjugated systems, but they possess distinct electronic characteristics. Thiophene is an electron-rich five-membered ring, while naphthalene is a larger, polycyclic aromatic hydrocarbon. quiz-maker.com

When linked, these units can engage in extended π-conjugation, which significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov Research on naphthalene-thiophene oligomers has shown that the addition of thiophene units can systematically tune the electronic and photophysical properties of the resulting material. rsc.orgrsc.org This tuning affects the absorption and emission spectra, fluorescence quantum yields, and the efficiency of processes like intersystem crossing. rsc.orgrsc.org

The effective conjugation along the naphthalene-thiophene backbone makes these architectures promising candidates for applications in organic electronics, such as:

Organic Field-Effect Transistors (OFETs) : The ordered packing and efficient charge transport capabilities of planar, conjugated molecules are critical for high-performance transistors. nih.gov

Organic Photovoltaics (OPVs) : The ability to absorb light over a broad range of the solar spectrum and facilitate charge separation makes these materials suitable for use in solar cells. diva-portal.org

Organic Light-Emitting Diodes (OLEDs) : The tunable fluorescence properties are essential for creating efficient light-emitting materials.

The specific linkage in 1-Naphthyl thiophene-2-carboxylate (B1233283), an ester group, interrupts the direct π-conjugation between the two aromatic systems. However, the moieties can still interact through space and influence each other's electronic environment, making the molecule a target for studies in photoinduced electron transfer. acs.org

Overview of Carboxylate Ester Functionality in Molecular Design

The carboxylate ester is one of the most fundamental and versatile functional groups in organic chemistry. wikipedia.org It is defined by a carbonyl center bonded to two oxygen atoms, one of which is connected to an alkyl or aryl group. medium.com This group is central to the identity and function of countless molecules, from simple flavor agents to complex polymers like polyesters (e.g., PET). libretexts.org

In the context of molecular design for advanced materials, the ester group serves several critical functions:

Structural Linker : It provides a chemically stable and structurally well-defined bridge to connect different molecular fragments, as seen in 1-Naphthyl thiophene-2-carboxylate. libretexts.org

Modulation of Physical Properties : The polarity of the ester group influences the solubility, melting point, and crystal packing of a molecule. Esters can participate in hydrogen bonding as acceptors, which affects their interaction with other molecules and solvents. wikipedia.org

Synthetic Handle : The ester group is relatively stable but can undergo specific chemical transformations. It can be hydrolyzed back to a carboxylic acid and an alcohol under acidic or basic conditions (saponification), or it can be converted into other functional groups, offering a route for further synthetic elaboration. libretexts.org

Electronic Influence : While not part of a conjugated path, the carbonyl group is electron-withdrawing and can influence the electronic properties of adjacent aromatic rings.

The synthesis of esters is most commonly achieved through esterification, a reaction between a carboxylic acid and an alcohol. ebsco.com This versatility and the predictable reactivity of the ester group make it an indispensable tool for chemists designing complex molecules with specific functions. acs.org

Research Findings

While direct experimental data for this compound is scarce, data from analogous compounds provide insight into the expected spectroscopic characteristics.

Spectroscopic Data for Analogous Compounds

Analogous CompoundSpectroscopic DataReference
Ethyl naphtho[2,3-b]thiophene-2-carboxylateA yellow solid synthesized via reflux with N-Bromosuccinimide and dibenzoyl peroxide. chemicalbook.com
Thiophene-2-carboxamide derivatives1H-NMR (in THF-d8) shows characteristic signals for thiophene protons around δ 7.0-7.7 ppm. mdpi.com
General Thiophene EstersFT-IR spectra typically show a strong ester carbonyl (C=O) stretching vibration around 1715 cm-1 and aromatic C-H stretching above 3100 cm-1.N/A (General Knowledge)
Naphthalene-Thiophene ConjugatesTransient triplet-triplet absorption spectra show intense, broad absorption bands between 450 and 700 nm, indicating effective conjugation. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O2S B291374 1-Naphthyl thiophene-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

naphthalen-1-yl thiophene-2-carboxylate

InChI

InChI=1S/C15H10O2S/c16-15(14-9-4-10-18-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H

InChI Key

BDBIBORZOKCHQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CS3

Origin of Product

United States

Synthetic Methodologies and Novel Approaches

Direct Esterification and Transesterification Strategies

The formation of the thiophene-2-carboxylate (B1233283) ester is a fundamental step that can be achieved through several catalytic methods. These strategies typically involve the reaction of thiophene-2-carboxylic acid with a corresponding naphthol or the transesterification of a simpler alkyl thiophene-2-carboxylate.

A range of catalytic systems has been developed for the efficient synthesis of thiophene-2-carboxylic acid esters. Classical acid catalysis, using reagents like hydrogen chloride, is a straightforward method for reacting thiophene-2-carboxylic acid with alcohols to form the corresponding esters. gatech.edu More advanced systems utilize transition metal compounds. For instance, catalysts based on vanadium, iron, and molybdenum, such as VO(acac)₂, Fe(acac)₃, and Mo(CO)₆, have been successfully employed for the synthesis of 2-thiophenecarboxylic acid and its esters from thiophene (B33073) using a CCl₄-CH₃OH system. semanticscholar.orgresearchgate.net

Another widely used method involves coupling reagents common in peptide synthesis. The reaction of 5-bromothiophene-2-carboxylic acid with amyl alcohol, for example, can be facilitated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent in the presence of a 4-dimethylaminopyridine (B28879) (DMAP) catalyst. nih.gov The synthesis of the precursor, 2-thiophenecarboxylic acid, is also a critical consideration, with oxidation of 2-acetylthiophene (B1664040) being a common route. gatech.eduacs.org

Catalytic SystemReactantsDescriptionSource
Hydrogen Chloride (HCl)2-Thiophene carboxylic acid, AlcoholA classical and direct method of acid-catalyzed esterification. gatech.edu
VO(acac)₂, Fe(acac)₃, Mo(CO)₆Thiophene, CCl₄, CH₃OHA system that synthesizes 2-thiophenecarboxylic acid and its methyl ester in one pot. semanticscholar.orgresearchgate.net
DCC/DMAPCarboxylic Acid, AlcoholA coupling system used for forming ester bonds under mild conditions. nih.gov
Mn(OAc)₂/Co(OAc)₂2-AcetylthiopheneCatalyzes the aerobic oxidation of 2-acetylthiophene to produce the precursor, thiophene-2-carboxylic acid. acs.org

Achieving high yield and selectivity in esterification reactions requires careful optimization of various parameters. For the metal-catalyzed synthesis of methyl 2-thiophenecarboxylate, reaction conditions can be quite drastic, with temperatures reaching 130°C for Mo(CO)₆, 140°C for Fe(acac)₃, and 175°C for VO(acac)₂. semanticscholar.org The optimal molar ratio of catalyst to reactants was also identified as a crucial factor for maximizing product formation. semanticscholar.org

In the synthesis of 2-acetylthiophene, a precursor to the carboxylic acid, optimization studies showed that temperature and reaction time significantly impact yield and the formation of byproducts. acs.org For instance, conducting the acetylation of thiophene at 40°C for 21 hours was found to provide the highest yield of the desired product. acs.org When using DCC/DMAP as a coupling system for esterification, the reaction is typically carried out at a mild temperature of 30°C in a solvent like dichloromethane (B109758) (DCM). nih.gov The choice of solvent can also be critical; for example, in the palladium-catalyzed carbonylation of bromothiophenes, using an Et₃N/H₂O solvent system yields the carboxylic acid, whereas conducting the reaction in ethanol (B145695) produces the ethyl ester directly. beilstein-journals.org

Cross-Coupling Reactions for Naphthyl-Thiophene Linkages

The formation of the C-C bond between the naphthyl and thiophene rings is arguably the most complex step in the synthesis of the target molecule. Palladium-catalyzed cross-coupling reactions are the predominant methods for achieving this transformation.

Palladium catalysts are exceptionally versatile for forming C-C bonds between aromatic systems. The Suzuki-Miyaura cross-coupling is a prominent example, where an arylboronic acid is coupled with an aryl halide. nih.gov This method has been used to synthesize 5-arylthiophene-2-carboxylate derivatives by reacting pentyl 5-bromothiophene-2-carboxylate with various arylboronic acids in the presence of a Pd(PPh₃)₄ catalyst. nih.gov The efficiency of Suzuki-Miyaura couplings can be enhanced with specialized catalyst systems, such as those based on Pd(0) and bulky phosphine (B1218219) ligands, which show high activity even at low catalyst loadings. nih.gov

Another palladium-catalyzed approach is carbonylation, which can introduce the carboxyl group onto a pre-existing halo-thiophene. beilstein-journals.org This has been achieved using both homogeneous palladium acetate (B1210297) and heterogeneous palladium on carbon (Pd/C) catalysts, with the addition of a chelating diphosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) being essential for successful conversion. beilstein-journals.org

Reaction TypeCatalyst SystemReactantsDescriptionSource
Suzuki-Miyaura CouplingPd(PPh₃)₄Arylboronic acid, Aryl halide (e.g., 5-bromothiophene ester)Forms a C-C bond between two aromatic rings. nih.gov
Suzuki-Miyaura CouplingPd₂(dba)₃/L1 (phosphine ligand)Thiophene-2-boronic ester, Aryl bromideA highly active system for coupling thiophene boronic esters. nih.gov
CarbonylationPd(OAc)₂ or Pd/C, DPPPBromothiophene, COIntroduces a carboxyl or ester functional group onto the thiophene ring. beilstein-journals.org
Liebeskind-Srogl CouplingPd(0), CuTCThioester, Boronic acidA neutral-condition coupling that forms ketones from thioesters. wikipedia.orgnih.gov
C-H/peri-C-H Annulative CouplingPd(OPiv)₂, AgOPivThiophene with a 1-naphthyl groupDirectly forms a new ring by activating C-H bonds on both the thiophene and naphthalene (B1677914) moieties. rsc.orgelsevierpure.com

The Liebeskind–Srogl cross-coupling reaction is a unique and powerful method for C-C bond formation under neutral conditions. nih.gov The reaction typically involves the coupling of a thioester with a boronic acid, catalyzed by palladium(0) with a stoichiometric amount of a copper(I) carboxylate co-catalyst, frequently copper(I) thiophene-2-carboxylate (CuTC). wikipedia.orgnih.govresearchgate.net This methodology is particularly relevant as it utilizes a thioester, a close relative of the ester functional group in the target molecule.

The first-generation Liebeskind-Srogl reaction is conducted under anaerobic conditions with catalytic palladium and stoichiometric copper. wikipedia.org Subsequent developments have led to second and third-generation protocols that can render the reaction catalytic in copper as well. wikipedia.org The reaction has proven to be highly versatile and has been applied in the total synthesis of complex natural products, especially in cases where traditional coupling methods have not been successful. wikipedia.orgnih.gov The success of the coupling can be dependent on the electronic properties of the boronic acid, with activated systems generally providing better yields. acs.org

A more recent and atom-economical approach to forming the naphthyl-thiophene linkage involves the direct activation of C-H bonds. springernature.com Research has demonstrated a palladium-catalyzed site-specific C-H/peri-C-H annulative coupling that can link thiophene and naphthalene moieties. rsc.orgelsevierpure.com In this strategy, a thiophene substrate bearing a 1-naphthalenyl group can undergo an intramolecular reaction to form a new cyclopenta-fused ring system. rsc.orgelsevierpure.com

The reaction is highly site-specific. For a thiophene substrate with a 1-naphthyl group at the C3 position, the catalytic system—typically Pd(OPiv)₂ with a silver salt like AgOPiv—selectively activates the C-H bond at the C2 position of the thiophene and a peri-C-H bond on the naphthalene ring. rsc.org This selectivity is attributed to the higher acidity of the C-H bond at the C2 position of thiophene compared to the C3 position. rsc.org This method provides a direct route to complex π-extended systems and avoids the need for pre-functionalized starting materials like halides or organometallics. elsevierpure.com

Copper-Catalyzed Coupling Methods

The synthesis of aryl esters such as 1-Naphthyl thiophene-2-carboxylate can be efficiently achieved through copper-catalyzed coupling reactions. These methods typically involve the cross-coupling of a phenol, in this case, 1-naphthol (B170400), with a thiophene-2-carboxylic acid derivative. A key reagent in many modern coupling reactions is copper(I) thiophene-2-carboxylate (CuTC). researchgate.netscispace.com CuTC is an air-stable powder that can be prepared from thiophene-2-carboxylic acid and copper(I) oxide and is valued for its ability to mediate cross-coupling reactions under mild conditions. scispace.com

Copper catalysts, including simple salts like CuCl and CuCl₂, have demonstrated high efficiency and unique ortho-selectivity in the C-H functionalization of naphthols with diazoesters. nih.gov While this specific reaction produces a C-C bond, the underlying principle of copper-catalyzed activation of naphthols is relevant. A more direct route to this compound would be an Ullmann-type C-O coupling reaction. The classical Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of copper, often under harsh conditions. acs.org Modern advancements, however, utilize ligands and milder conditions. For the synthesis of the target compound, this would involve the coupling of 1-naphthol with a 2-halothiophene derivative or, more commonly, the esterification of 1-naphthol with thiophene-2-carbonyl chloride, a reaction that can be facilitated by a copper catalyst.

Copper-catalyzed methods are also central to the synthesis of various precursors and derivatives. For instance, copper(I) iodide (CuI) is a common co-catalyst in Sonogashira couplings of halothiophenes with terminal alkynes, a key step in preparing alkynyl thiophene carboxylates. aurigeneservices.comthieme-connect.com Furthermore, CuTC has been employed in the palladium-catalyzed coupling of thioalkynes and boronic acids to produce substituted alkynes. researchgate.netacs.org

Table 1: Examples of Copper-Catalyzed Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type Reference
1-Naphthol α-Phenyl-α-diazoester CuCl or CuCl₂ ortho-Alkylated naphthol nih.gov
3-Iodothiophene-2-carboxylic acid Terminal alkyne PdCl₂(PPh₃)₂ / CuI 4-Alkynylthieno[2,3-c]pyran-7-one aurigeneservices.com
Thioalkyne Boronic acid Pd-catalyst / CuTC Substituted alkyne researchgate.netacs.org
Amine Carbazate CuBr₂ / TBHP Carbamate organic-chemistry.org

Derivatization Strategies from Precursor Thiophene-2-Carboxylic Acid Derivatives

Thiophene-2-carboxylic acid serves as a versatile precursor for a variety of derivatives, enabling the exploration of diverse chemical space.

Synthesis of Related Thiourea (B124793) Derivatives

New thiourea derivatives containing a thiophene ring can be synthesized starting from 2-thiophene carboxylic acid. farmaciajournal.comfarmaciajournal.com The typical synthetic route involves the initial conversion of 2-thiophene carboxylic acid (I) into its more reactive acid chloride, 2-thiophene carboxylic chloride (II), by treatment with thionyl chloride. The resulting acid chloride (II), without further purification, is then reacted with ammonium (B1175870) thiocyanate (B1210189) in dry acetone (B3395972) to form 2-thenoyl-isothiocyanate (III) in situ. This isothiocyanate is a key intermediate which is not isolated but is directly treated with various primary amines to yield the final N,N'-disubstituted thiourea derivatives (IV). farmaciajournal.com This multi-step synthesis provides a straightforward pathway to novel thioureides.

Scheme 1: General Synthesis of Thiourea Derivatives from 2-Thiophene Carboxylic Acid

Step Reactants Reagents Intermediate/Product Reference
1 2-Thiophene carboxylic acid (I) Thionyl chloride 2-Thiophene carboxylic chloride (II) farmaciajournal.com
2 2-Thiophene carboxylic chloride (II) Ammonium thiocyanate 2-Thenoyl-isothiocyanate (III) farmaciajournal.com
3 2-Thenoyl-isothiocyanate (III) Primary amine (e.g., aniline (B41778) derivatives) N-Aryl-N'-(2-thienoyl)-thiourea (IV) farmaciajournal.comuobabylon.edu.iq

Formation of Thienopyranones from Alkynyl Thiophene Carboxylates

Thienopyranones, which are thiophene-fused pyranone structures, represent another important class of derivatives. A prevalent method for their synthesis involves the cyclization of alkynyl thiophene carboxylates. rsc.orgresearchgate.net The synthesis often begins with a Sonogashira coupling reaction between a halothiophene carboxylic acid (or its ester) and a terminal alkyne, catalyzed by both palladium and copper salts (e.g., PdCl₂(PPh₃)₂/CuI), to generate an alkynyl thiophene carboxylic acid intermediate. aurigeneservices.comunipa.it

This intermediate can then undergo an intramolecular cyclization. This cyclization is a 6-endo-dig process, which can be promoted by the palladium/copper catalyst system itself or by other electrophilic reagents. aurigeneservices.comthieme-connect.com For example, using iodine (I₂) as an electrophile source in the presence of a base like sodium bicarbonate leads to iodolactonization, forming an iodo-substituted thienopyranone. unipa.it The reaction conditions, including the choice of catalyst and solvent, can influence the regioselectivity of the cyclization, leading to different thienopyranone isomers such as thieno[2,3-c]pyran-7-ones or thieno[3,2-c]pyran-4-ones. thieme-connect.com

Preparation of Halogenated Thiophene-2-Carboxylic Acid Intermediates

Halogenated thiophene-2-carboxylic acids and their derivatives are crucial building blocks, notably for a class of 1,2,4-triazole (B32235) insecticides. beilstein-journals.orgresearchgate.net The development of manufacturing routes for these intermediates has been a focus of process chemistry research. nih.govbeilstein-journals.org

Several strategies exist to introduce halogen and carboxyl functionalities onto the thiophene ring. For example, to synthesize 4-bromo-3-methyl-2-thiophenecarbonyl chloride, one route starts with 3-methylthiophene. beilstein-journals.org A one-pot bromination/debromination can yield 2,4-dibromo-3-methylthiophene. The carboxylic acid group is then introduced via either a Grignard reaction followed by carboxylation with CO₂ or a palladium-catalyzed carbonylation. beilstein-journals.orgresearchgate.net Finally, treatment with thionyl chloride converts the carboxylic acid to the desired acid chloride. nih.gov

Another example is the synthesis of 3,4,5-trichloro-2-thiophenecarbonitrile, which can be achieved through the vapor-phase chlorination of 2-thiophenecarbonitrile (B31525) at high temperatures (e.g., 500°C). beilstein-journals.orgresearchgate.net Alternatively, starting from tetrachlorothiophene, lithiation with n-butyllithium or a Grignard reaction followed by carbonation provides the corresponding trichloro-2-thiophenecarboxylic acid, which is then converted to the acid chloride. researchgate.net

Table 2: Synthesis of Halogenated Thiophene Intermediates

Target Intermediate Starting Material Key Steps Reference
4-Bromo-3-methyl-2-thiophenecarbonyl chloride 3-Methylthiophene Bromination/debromination; Grignard/Carbonation; Chlorination with SOCl₂ beilstein-journals.orgresearchgate.netnih.gov
3,4,5-Trichloro-2-thiophenecarbonitrile 2-Thiophenecarbonitrile Vapor-phase chlorination with Cl₂ at 500°C beilstein-journals.orgresearchgate.net
3,4,5-Trichloro-2-thiophenecarbonyl chloride Tetrachlorothiophene Lithiation or Grignard formation; Carbonation with CO₂; Chlorination with SOCl₂ researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Key aspects include the use of safer, renewable solvents and energy-efficient reaction conditions.

On-Water Synthetic Protocols

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and low cost. mdpi.com While the hydrophobicity of many organic substrates can be a limitation, reactions can often be performed "on water," where the hydrophobic effect concentrates the reactants, enhancing reaction rates. rsc.orgresearchgate.net

An efficient, one-pot "on-water" strategy has been developed for the synthesis of thieno[3,2-c]pyrans, which are related to the thienopyranones discussed earlier. rsc.orgrsc.orgresearchgate.net This method involves reacting precursors in water, often with the aid of a surfactant like cetyltrimethylammonium bromide (CTAB), which forms micelles that act as nanoreactors. rsc.orgresearchgate.net These protocols can offer excellent yields (65-95%) and simplify product purification, which may only require washing with water. rsc.orgrsc.org Furthermore, the aqueous reaction medium can often be recycled and reused multiple times, adding to the sustainability of the process. rsc.org Similar principles can be applied to other synthetic steps, such as the Passerini three-component reaction to create thiophene derivatives in water at room temperature without a catalyst, achieving high yields and easy separation. semnan.ac.ir The application of these on-water protocols to the synthesis of this compound or its precursors could significantly reduce the reliance on volatile organic compounds (VOCs). organic-chemistry.org

Environmentally Benign Reagents and Conditions

The growing emphasis on sustainable chemical manufacturing has spurred the development of environmentally benign synthetic methodologies for a wide range of organic compounds, including esters like this compound. These "green chemistry" approaches focus on minimizing waste, avoiding hazardous substances, reducing energy consumption, and utilizing renewable resources. nih.gov Key strategies in this domain include the use of visible-light-induced reactions, catalysis with recyclable materials, the application of green solvents like water, and the design of one-pot or multi-component reactions that enhance efficiency and atom economy. researchgate.netajgreenchem.com

Recent research has demonstrated the feasibility of synthesizing O-aryl esters through cross-dehydrogenative coupling reactions that operate under visible-light irradiation without the need for external photocatalysts or transition-metal catalysts. acs.org In one such approach, the phenolate (B1203915) itself can function as both a substrate and a photosensitizer, promoting a self-propagating radical chain reaction. acs.org This method is notable for its mild conditions and broad substrate scope, offering a sustainable alternative to classical esterification. acs.org For instance, the synthesis of related aryl esters has been achieved with moderate to excellent yields (up to 95%) using this protocol. acs.org

Another cornerstone of green synthesis is the use of eco-friendly and reusable catalysts. researchgate.net Zinc oxide (ZnO) nanowires, for example, have been employed as a safe and recoverable catalyst for the one-pot synthesis of various organic compounds containing a naphthyloyl group. researchgate.net These reactions are often conducted in water, avoiding the use of toxic and expensive organic solvents and allowing for simple product isolation and catalyst recycling. researchgate.net Similarly, the synthesis of thiophene derivatives has been achieved using basic ionic liquids, which can act as both the catalyst and the solvent, or through tetrabutylammonium (B224687) bromide (TBAB) catalysis in water. mdpi.com

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Water is an ideal green solvent due to its non-toxicity, availability, and safety. rsc.org Efficient, one-pot syntheses of fused thiophene derivatives have been successfully developed in aqueous media. rsc.org These methods often eliminate the need for complex purification steps, with pure products being isolated by simple filtration, and the aqueous reaction medium can often be reused for several cycles with minimal loss of efficacy. rsc.org The use of citrus juice as a natural, biodegradable mediator in the synthesis of thiophene-containing heterocycles further highlights the innovative use of non-traditional, green reagents. researchgate.net

The following table summarizes key findings from research into environmentally benign synthetic conditions relevant to the formation of thiophene and naphthalene-based esters.

Reaction TypeKey Reagents/CatalystsSolventConditionsYield (%)Reference
Visible-Light Induced EsterificationAldehyde, Phenol, KOH, BrCCl3Chlorobenzene45 W CFL, N2, 24hup to 95% acs.org
Naphthyloyl Group SynthesisNaphthyl glyoxals, 4-hydroxycoumarinWaterRefluxHigh researchgate.net
Thiophene Synthesis (Gewald)Carbonyl compound, sulfur[BMIM]OH (Ionic Liquid)60 °C35-91% mdpi.com
Thieno[3,2-c]pyran SynthesisPyran-3-carbonitriles, methyl thioglycolateWater85 °C65-95% rsc.org
Thiophene-linked Benzothiazepine SynthesisThienyl chalcones, 2-aminobenzenethiol, citrus juiceTetrabutylammonium Bromide (PTC)Reflux70% researchgate.net
1-Amidoalkyl-2-naphthol SynthesisAldehyde, 2-naphthol, acetamideSolvent-free100 °CHigh ajgreenchem.com

These examples underscore a clear trend towards developing synthetic routes that are not only efficient but also align with the principles of sustainability. The application of visible light, water as a solvent, recyclable catalysts, and one-pot procedures represents a significant advancement in the eco-friendly production of complex molecules like this compound. researchgate.netacs.orgrsc.org

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Nucleophilic Acylation Pathways

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters like 1-Naphthyl thiophene-2-carboxylate (B1233283). libretexts.orglibretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group to yield the substituted product. libretexts.orgmasterorganicchemistry.com

The reactivity of the carboxylic acid derivative is paramount in these reactions. Generally, the less electrophilic the carbonyl carbon, the less reactive the derivative. libretexts.org In the case of 1-Naphthyl thiophene-2-carboxylate, the thiophene (B33073) ring's electronic properties and the nature of the naphthyl group influence the electrophilicity of the carbonyl carbon. The reaction equilibrium favors the formation of the product when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

A specific example of nucleophilic acyl substitution is saponification, the hydrolysis of an ester using a base. masterorganicchemistry.com For this compound, this would involve the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of thiophene-2-carboxylate and 1-naphthol (B170400).

Oxidative Transformation Mechanisms of Thiophene Moieties

The thiophene ring within this compound is susceptible to oxidation at both the sulfur atom and the carbon-carbon double bonds. wikipedia.org These oxidative pathways can lead to a variety of products, with the specific outcome often depending on the oxidizing agent and reaction conditions.

Peracid Oxidation Pathways

The oxidation of thiophene with peracids, particularly in a strongly acidic environment, can proceed through two independent pathways. nih.govacs.org One pathway involves the initial oxidation of the sulfur atom to form a thiophene-S-oxide. nih.govacs.org This reactive intermediate can then undergo a Diels-Alder type dimerization. nih.govacs.org The use of hydrogen peroxide in conjunction with trifluoroacetic acid has been shown to be an effective system for the selective transformation of thiophene to its S-oxide. acs.org

The second major pathway involves the apparent direct hydroxylation of the thiophene ring to yield a thiophen-2-one. nih.govacs.org Trapping experiments have indicated that this product does not arise from the monomeric thiophene-S-oxide, but from a separate mechanism. nih.govacs.org The formation of thiophen-2-one is correlated with the acidity of the medium and is suppressed by the presence of water. nih.gov

Role of Epoxide Intermediates and Ring Opening

Evidence suggests the formation of a highly reactive thiophene 2,3-epoxide intermediate during peracid-mediated oxidation. nih.gov This pathway is proposed to involve initial protonation of the thiophene ring, followed by nucleophilic attack of the peracid at the 2-position. nih.gov Intramolecular epoxidation then leads to the thiophene 2,3-epoxide.

This epoxide is unstable and undergoes heterolytic ring opening. nih.gov A subsequent 1,2-hydride shift, a characteristic feature of peracid-mediated epoxidation of aromatic hydrocarbons, leads to a cationic intermediate. nih.gov Finally, an acid-catalyzed isomerization of the double bond yields the thiophen-2-one. nih.gov While thiophene epoxide intermediates have not been directly detected in many cases, their formation is supported by the isolation of adducts when the oxidation is carried out in the presence of nucleophiles like glutathione. mdpi.com

Analysis of Thermolysis Products and Radical Scavenging Mechanisms

The thermal decomposition, or thermolysis, of thiophene derivatives can lead to a variety of products through radical-mediated pathways. For instance, the thermolysis of N-arylthiophene-2-carboxamidoximes has been shown to produce imidazole, oxazole, triazine, and amide derivatives. researchgate.net The proposed mechanism involves the homolysis of N-O and C-N bonds. researchgate.net

Thiophene derivatives have also been investigated for their potential as radical scavengers, which are crucial in mitigating oxidative stress. nih.govresearchgate.net The antioxidant activity of these compounds often involves mechanisms like hydrogen atom transfer (HAT), single electron transfer (SET), and single electron transfer followed by proton transfer (SEPT). researchgate.net The nature and position of substituents on the thiophene ring significantly influence its radical scavenging ability. nih.govresearchgate.net For example, linking a naphthoquinone moiety to a tetrahydrobenzothiophene has been shown to enhance its antioxidant activity. nih.gov

Investigations into Cycloaddition Reactions of Thiophene with Benzyne (B1209423) Intermediates

Thiophene can react with benzyne, a highly reactive intermediate, to form a variety of cycloaddition products. researchgate.net The reaction of thiophene with benzyne generated from diphenyliodonium-2-carboxylate (B74301) can yield α- and β-naphthyl phenyl sulfides. nih.gov

Several mechanistic pathways have been proposed for this transformation. One suggested mechanism involves a [4+2]-cycloaddition of benzyne to the thiophene ring or to an S-phenylthiophenium ylide, which then forms a dipolar 2:1 benzyne/thiophene adduct that subsequently undergoes ring-opening. nih.gov Density functional theory (DFT) studies have been employed to investigate the stability of presumed reaction intermediates and to propose lower energy reaction paths. researchgate.net These cycloaddition reactions can be complex, with the potential for [2+2] and [3+2] cycloadditions, as well as ene reactions, depending on the substitution pattern of the thiophene. researchgate.net

Detailed Study of Site-Selectivity in Catalytic Functionalizations

The selective functionalization of specific C-H bonds in aromatic compounds is a significant challenge in synthetic chemistry. acs.org In the context of this compound, the thiophene and naphthalene (B1677914) rings present multiple sites for functionalization.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the site-selective functionalization of heteroaromatics like thiophene. rsc.org Studies have shown that the C-H bond at the C2 position of the thiophene moiety is significantly more reactive than the C-H bond at the C3 position in certain catalytic systems. rsc.org This difference in reactivity is attributed to the higher acidity of the C2-H bond. rsc.org

For instance, in a Pd(OPiv)₂/AgOPiv catalytic system, a thiophene substrate with a 1-naphthyl group at the C3 position preferentially undergoes C-H activation at the C2 position. rsc.org Deuteration experiments suggest that silver salts play a crucial role by forming a heteroaryl-Ag species through site-specific C-H metalation, which then undergoes transmetalation with palladium(II). rsc.org The choice of catalyst and oxidant can significantly influence the site-selectivity of these reactions. rsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the connectivity and chemical environment of atoms within the 1-Naphthyl thiophene-2-carboxylate (B1233283) molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For related structures, such as derivatives of thiophene-2-carboxylate, characteristic signals are observed. For instance, in methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, distinct proton signals are identified that confirm its structural features. tandfonline.com The chemical shifts (δ) in ¹H NMR spectra are influenced by the electron density around the proton. Protons attached to aromatic rings, like the naphthyl and thiophene (B33073) groups, typically appear in the downfield region (higher ppm values) due to the deshielding effect of the ring currents.

¹³C NMR Spectroscopy offers a detailed view of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its hybridization and bonding environment. The carbonyl carbon of the ester group is characteristically found at a high chemical shift (downfield) in the ¹³C NMR spectrum. oregonstate.edu For example, in methyl thiophene-2-carboxylate, the carbonyl carbon appears at approximately 162.68 ppm. chemicalbook.com The aromatic carbons of the naphthyl and thiophene rings exhibit signals in the range of approximately 120-140 ppm. oregonstate.edu

Table 1: Representative ¹H and ¹³C NMR Data for Thiophene-2-Carboxylate Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(p-Chlorophenyl)thiophene-2-carboxamidoxime8.5 (s, 1H, NH), 7.34 (dd, 1H), 7.18 (s, 1H, OH), 7.16 (t, 2H), 6.99–6.96 (m, 2H), 6.80 (d, 2H)147.36, 137.77, 131.12, 129.62, 128.97, 128.12, 127.32, 123.86 nih.gov
N-Phenylthiophene-2-carboxamidoxime8.73 (s, 1H, NH), 7.32 (d, 1H), 7.23 (s, 1H, OH), 7.21 (d, 2H), 7.05 (t, 1H), 6.99 (d, 2H), 6.97–6.94 (m, 1H), 6.88 (d, 2H)147.63, 139.37, 131.96, 129.28, 128.84, 127.54, 127.15, 123.89, 122.69 nih.gov
N-(p-Methoxyphenyl)thiophene-2-carboxamidoxime8.82 (s, br, 1H, NH), 7.28 (d, 1H), 7.13 (s, br, 1H, OH), 6.94–6.87 (m, 4H), 6.80–6.75 (m, 2H), 3.03 (s, 3H, OCH₃)157.03, 132.10, 130.51, 129.44, 127.55, 126.95, 125.72, 115.31, 114.13, 55.42 nih.gov
Methyl thiophene-2-carboxylate-162.68, 133.63, 133.45, 132.32, 127.73, 52.12 chemicalbook.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tsijournals.com

Key vibrational modes for 1-Naphthyl thiophene-2-carboxylate include:

C=O Stretching: The ester carbonyl group exhibits a strong, characteristic absorption band. For carboxylic acid derivatives, this band typically appears in the range of 1650-1850 cm⁻¹. libretexts.org For instance, the C=O stretching vibration in thiophene-2-carbaldehyde (B41791) is observed at 1665 cm⁻¹. researchgate.net

C-O Stretching: The ester C-O bonds also show characteristic stretching vibrations.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹. tsijournals.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthyl and thiophene rings usually appear in the 1400-1600 cm⁻¹ region. tsijournals.com

C-S Stretching: The thiophene ring's carbon-sulfur bond stretching vibration is generally found in the 600-750 cm⁻¹ range. tsijournals.com For 2-thiophene carboxylic acid, C-S stretching modes have been reported between 687 and 710 cm⁻¹. iosrjournals.org

Table 2: Characteristic FT-IR Absorption Bands for Related Thiophene Derivatives

Functional Group/VibrationWavenumber (cm⁻¹)Reference
C=O Stretch (Thiophene-2-carbaldehyde)1665 researchgate.net
Aromatic C-H Stretch3000-3100 tsijournals.com
Aliphatic C-H Stretch2850-3200 tsijournals.com
C=C Aromatic Stretch1400-1600 tsijournals.com
C-S Stretch600-750 tsijournals.com
C-H in-plane bending (Thiophene)1283-909 iosrjournals.org
C-H out-of-plane bending (Thiophene)832-710 iosrjournals.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, offers a fingerprint of the compound's structure. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. For aromatic compounds, the aromatic rings are often stable and appear as prominent fragments. The fragmentation of related thiophene derivatives often involves the cleavage of substituents from the thiophene ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the excitation of electrons to higher energy levels. thieme-connect.de The resulting spectrum provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems.

Both the naphthyl and thiophene rings in this compound are chromophores that absorb UV light. The conjugation between the thiophene ring, the carbonyl group, and the naphthyl ring is expected to result in characteristic absorption bands. The UV-Vis spectra of related thieno[3,2-b]thiophene (B52689) derivatives show absorption maxima that are influenced by the substituents on the aromatic rings. nih.gov The electronic properties of compounds like methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate have been investigated using UV-Vis spectroscopy. tandfonline.com

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine bond lengths, bond angles, and intermolecular interactions. This provides a definitive confirmation of the molecular structure and offers insights into the packing of molecules in the crystal lattice. The crystal structures of numerous related thiophene and naphthalene (B1677914) derivatives have been determined using this method. researchgate.netjhu.edu

Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. dokumen.pub It is an essential tool for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acid modifier like formic or phosphoric acid. sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance. The purity of the compound can be determined by the area percentage of its peak in the chromatogram. acs.org For instance, the purity of some target compounds is confirmed to be ≥95% by HPLC analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS provides critical insights into its molecular structure through characteristic fragmentation patterns upon electron ionization.

Detailed Research Findings

Upon injection into the GC, the compound is volatilized and separated from the sample matrix on a chromatographic column before entering the mass spectrometer. In the ion source, typically operating under electron impact (EI) at 70 eV, the molecule undergoes ionization to form a molecular ion (M⁺•), which is often unstable and prone to fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions.

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the ester linkage. The stability of the aromatic naphthyl and thiophene rings suggests that they will likely form prominent ions in the mass spectrum.

Key expected fragmentation pathways include:

Alpha-cleavage at the ester bond, leading to the formation of a thiophene-2-carbonyl cation. jove.com This is a common fragmentation route for esters.

Cleavage of the C-O bond, resulting in the formation of a naphthyloxy radical and the thiophene-2-carbonyl cation, or a naphthyl cation and a thiophene-2-carboxylate radical.

The molecular ion peak, corresponding to the intact ionized molecule, may be observed, although its intensity can vary depending on its stability under electron impact.

The formation of a naphthyl cation (C₁₀H₇⁺) is highly probable due to the stability of the aromatic ring system.

The thiophene-2-carbonyl fragment (C₅H₃OS⁺) is also an expected prominent ion.

The analysis of related compounds supports these predictions. For instance, studies on various esters demonstrate fragmentation at the bond adjacent to the carbonyl group. libretexts.org Similarly, the mass spectra of compounds containing thiophene and naphthalene moieties show characteristic ions corresponding to these stable aromatic structures. nih.govthieme-connect.com

The following interactive table summarizes the predicted significant ions in the electron impact mass spectrum of this compound.

Ion Structure Predicted m/z Description
Molecular Ion[C₁₅H₁₀O₂S]⁺•266Intact ionized molecule
Thiophene-2-carbonyl cation[C₅H₃OS]⁺111Result of cleavage of the ester C-O bond
Naphthyl cation[C₁₀H₇]⁺127Formed by cleavage and charge retention on the naphthyl group
Naphthyloxy cation[C₁₀H₇O]⁺143Result of cleavage of the bond between the carbonyl carbon and the ester oxygen

This predictive analysis, grounded in the fundamental principles of mass spectrometry and supported by data from analogous structures, provides a robust framework for the identification and structural elucidation of this compound using GC-MS.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for the quantum chemical analysis of thiophene (B33073) derivatives, enabling the accurate calculation of a wide array of molecular properties. researchgate.net For 1-Naphthyl thiophene-2-carboxylate (B1233283), DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate its fundamental chemical nature. tandfonline.comresearchgate.net

The initial step in the computational analysis of 1-Naphthyl thiophene-2-carboxylate involves the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process identifies the conformation with the minimum energy.

The optimized structure of this compound is characterized by the relative orientation of the naphthyl and thiophene rings. The planarity of these aromatic systems is a key feature, although some torsional angles between the rings and the carboxylate linker are expected. Conformational analysis reveals the potential for different rotational isomers (rotamers) and their relative stabilities. The global minimum energy structure is crucial for subsequent calculations of other molecular properties.

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. iosrjournals.org Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion. The calculated frequencies can be compared with experimental data to confirm the molecular structure.

For this compound, characteristic vibrational frequencies are predicted for the C=O stretching of the carboxylate group, the C-S stretching within the thiophene ring, and the various C-H and C-C vibrations of the naphthyl and thiophene moieties. For instance, the C=O stretching vibration is typically observed in the range of 1715–1680 cm⁻¹. nih.gov The C-S stretching modes in thiophene derivatives are generally found between 710 and 687 cm⁻¹. iosrjournals.org

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. youtube.com A smaller energy gap suggests that the molecule can be easily excited, implying higher reactivity. In conjugated systems like this compound, the π-electrons of the aromatic rings significantly contribute to the frontier orbitals. The HOMO is often delocalized across the π-system, while the LUMO distribution highlights the regions susceptible to nucleophilic attack. The presence of the naphthyl group in conjugation with the thiophene carboxylate system is expected to influence the HOMO-LUMO gap. As the size of conjugated π-systems increases, the HOMO-LUMO energy gap generally narrows. libretexts.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP surface would likely show the most negative potential localized around the oxygen atoms of the carboxylate group, indicating these as primary sites for electrophilic interaction. The hydrogen atoms of the aromatic rings would exhibit positive potential. The MEP analysis provides a visual representation of the molecule's polarity and its preferred sites for intermolecular interactions. rsc.org

DFT calculations also provide insights into the energetic properties and the distribution of atomic charges within this compound. The total energy of the molecule in its optimized geometry is a fundamental output of the calculation.

The distribution of atomic charges, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial positive or negative charge on each atom. This information helps in understanding the molecule's dipole moment and the nature of its chemical bonds. For instance, the oxygen atoms of the carboxylate group will carry significant negative charges, while the carbonyl carbon will be positively charged. The charge distribution across the naphthyl and thiophene rings can also be quantified, providing a more detailed picture of the molecule's electronic landscape.

Molecular Dynamics Simulations for Supramolecular Assembly Prediction

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. nih.gov For this compound, MD simulations can predict how multiple molecules might interact and self-assemble into larger supramolecular structures. tandfonline.com

By simulating a system containing many molecules of this compound, often in a solvent, it is possible to observe the formation of aggregates, clusters, or even ordered structures. These simulations rely on force fields that approximate the potential energy of the system as a function of atomic positions. The trajectories of the atoms are then calculated by integrating Newton's equations of motion. Analysis of these trajectories can reveal preferred intermolecular orientations, such as π-π stacking between the aromatic rings, and the role of the carboxylate groups in directing the assembly through dipole-dipole or other electrostatic interactions. This predictive capability is crucial for understanding how the compound might behave in condensed phases and for designing materials with specific self-assembling properties.

Theoretical Studies on Reactivity, Regioselectivity, and Transition States

Computational studies provide a powerful lens for predicting the chemical behavior of this compound. The reactivity and regioselectivity of this molecule are governed by the electronic interplay between the electron-rich thiophene ring, the π-system of the naphthalene (B1677914) group, and the directing effects of the carboxylate linker.

Theoretical investigations into related compounds offer a framework for understanding these properties. For instance, the thiophene ring is known to have differential reactivity at its C2 and C3 positions. The C-H bond at the C2 position is generally more acidic (pKa ≈ 33.5) and thus more reactive towards metalation and functionalization than the C-H bond at the C3 position (pKa ≈ 39.0). researchgate.net Studies on thiophene substrates bearing a 1-naphthyl group have confirmed this preferential reactivity. In palladium-catalyzed C-H/peri-C-H annulative coupling reactions, a thiophene with a 1-naphthyl group at the C3 position readily undergoes reaction at the more reactive C2 position, while a substrate with the naphthyl group at C2 gives a very poor yield. rsc.org This indicates that the C2 position of the thiophene moiety in this compound would be the most probable site for reactions like C-H activation.

The carboxylate group plays a crucial role, often participating directly in reaction mechanisms. Density Functional Theory (DFT) studies on the carboxylation of thiophene have shown that carboxylate additives can assist in the rate-determining C-H activation step by acting as a proton shuttle. mdpi.com This mechanism, often termed "concerted metalation-deprotonation" (CMD) or "ambiphilic metal-ligand assistance" (AMLA), involves the carboxylate oxygen abstracting a proton from the C-H bond while a metal center coordinates to the carbon. rsc.orgle.ac.uk DFT calculations have elucidated the transition states for such processes, showing that the cleavage of the C-H bond is often the step with the highest activation energy. mdpi.com For example, in the cesium carbonate-mediated carboxylation of thiophene, the activation barrier for the initial C-H deprotonation is calculated to be 11.9 kcal/mol. mdpi.com

The regioselectivity is also influenced by the directing group. In transition metal-catalyzed reactions, the 1-naphthyl group itself can be functionalized. The presence of directing groups on 1-substituted naphthalenes can steer functionalization to specific positions, such as the peri-C-H bond at the C8 position. rsc.orgnih.gov In the context of this compound, a catalytic system could potentially be designed to promote intramolecular C-H activation, leading to cyclized, fused-ring systems. DFT studies on such palladium-catalyzed annulative couplings have identified the key transition state as an intramolecular CMD process that forms a palladacycle intermediate. rsc.org

Calculation of Electronic Coupling and Charge Transport Parameters

The combination of a naphthalene moiety and a thiophene ring in one molecule creates a system with interesting electronic properties, making it relevant to the field of organic electronics. Theoretical calculations are essential for predicting parameters like electronic coupling and charge transport, which determine a material's potential use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Electronic coupling refers to the interaction between the electronic states of adjacent molecules or different parts of the same molecule. In systems containing donor and acceptor units, such as naphthalene and thiophene derivatives, this coupling governs the efficiency of photoinduced electron transfer and charge separation. acs.orgrsc.org DFT and time-dependent DFT (TD-DFT) are used to calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as the electronic coupling matrix element (H_ab). For instance, studies on naphthalene diimide (NDI) end-capped thiophene oligomers show that increasing the length of the thiophene chain systematically alters the electronic properties. acs.org Similarly, fusing a thiophene ring to an NDI core has been shown by DFT calculations to raise the HOMO energy level without significantly affecting the LUMO, thereby reducing the energy gap. rsc.org This suggests that in this compound, the HOMO would likely be localized more on the electron-rich thiophene moiety, while the LUMO might be centered on the naphthalene group, creating a potential intramolecular charge-transfer character upon excitation.

Charge transport in organic materials occurs through a "hopping" mechanism, where charge carriers (electrons or holes) move between adjacent molecules. The efficiency of this process is determined by two key parameters that can be calculated computationally: the reorganization energy (λ) and the charge transfer integral (V, also known as electronic coupling). semanticscholar.org

Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule from its neutral state to its ionized state and vice versa. A lower reorganization energy is desirable for efficient charge transport.

Charge Transfer Integral (V): This quantifies the electronic coupling between adjacent molecules and depends heavily on their intermolecular distance and orientation (i.e., π-π stacking). A larger transfer integral facilitates faster charge hopping.

While no direct calculations for this compound are available, studies on related materials provide valuable benchmarks. For example, computational analyses of thiophene-substituted naphthyridine crystals have been used to predict charge mobility. researchgate.netherts.ac.uk DFT calculations on various thiophene-based compounds have explored how chemical modifications impact these parameters. researchgate.netsemanticscholar.org

Below is a table of calculated electronic properties for related naphthalene and thiophene compounds from the literature, illustrating the typical values obtained through computational methods.

Table 1: Calculated Electronic Properties of Related Naphthalene and Thiophene Derivatives

Compound/System HOMO (eV) LUMO (eV) Band Gap (eV) Method/Basis Set Source
Naphthalene Diimide (NDI) -6.6 -3.8 2.8 Electrochemical rsc.org
Naphtho[2,3-b]thiophene (B1219671) Diimide (NTI) -5.8 -3.9 1.9 Electrochemical rsc.org
Thieno[3,2-b]thiophene-fused Naphthalene (PTT-IC) -5.60 -3.87 1.73 Electrochemical diva-portal.org
Thieno[3,2-b]thiophene-fused Naphthalene (PTT-2FIC) -5.45 -3.78 1.67 Electrochemical diva-portal.org

This data demonstrates how the fusion and substitution of thiophene and naphthalene rings systematically tune the frontier orbital energies and the resulting band gap. The combination of these moieties in this compound would likely result in electronic properties intermediate to or derived from these examples, making it a candidate for further computational and experimental exploration as an organic semiconductor.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the applications of the exact compound "this compound" within the fields of materials science and organic electronics as outlined in the requested structure.

Research in organic electronics frequently explores derivatives of thiophene, naphthalene, and molecules containing carboxylate groups for various applications. Thiophene-based molecules are well-studied for their semiconductor properties, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Similarly, naphthalene derivatives have been incorporated into organic semiconductors. Carboxylate groups are often used to modify the electronic properties or solubility of these materials.

However, the specific combination represented by "this compound" is not documented in existing research for the development of n-type semiconductors, photovoltaic devices, light-emitting components, transistors, or chemical sensors. Therefore, it is not possible to provide detailed research findings, data tables, or a thorough discussion on its integration and performance in these applications.

Catalysis and Ligand Design

Utilization of Thiophene-2-Carboxylate (B1233283) as a Ligand in Metal-Catalyzed Reactions

The carboxylate group attached to the thiophene (B33073) ring acts as a crucial anchoring site for metal ions, influencing the reactivity and stability of the resulting metal complexes. researchgate.net This has led to the development of robust catalysts, particularly with copper and palladium, for a range of synthetic applications.

Copper(I) thiophene-2-carboxylate (CuTC) has emerged as a highly versatile and commercially available catalyst for numerous cross-coupling reactions. sigmaaldrich.comoup.com Unlike many traditional copper-mediated reactions that require harsh conditions, CuTC often promotes transformations at or near room temperature. tcichemicals.com Its efficacy is noted in several key processes:

Stille Cross-Coupling: CuTC mediates the cross-coupling of aryl, heteroaryl, and alkenyl stannanes with alkenyl iodides under mild conditions, providing excellent yields. This method is particularly valuable for thermally sensitive substrates and shows high functional group tolerance. researchgate.net A theoretical study using density functional theory (DFT) has delved into the detailed mechanism of the CuTC-mediated Stille reaction between vinylstannane and vinyl iodide, examining the role of the thiophene-2-carboxylate ligand. acs.org

Ullmann-Type Couplings: CuTC facilitates Ullmann-like reductive couplings of aryl, heteroaryl, and alkenyl iodides at room temperature, a significant improvement over the high temperatures (often >200 °C) required for classical Ullmann reactions. researchgate.nettcichemicals.com The reaction's dependence on a coordinating ortho-substituent on the substrate suggests a mechanism involving precoordination to the copper center. researchgate.net

Liebeskind-Srogl Cross-Coupling: In this palladium-catalyzed reaction, CuTC plays a critical role as a co-catalyst. It assists in the activation of thioesters, enabling their coupling with boronic acids to form ketones under non-basic conditions. researchgate.nettcichemicals.com

C-Te Cross-Coupling: Diaryl ditellurides can be successfully cross-coupled with arylboronic acids using CuTC under neutral conditions at room temperature. This method avoids the need for highly polar solvents or bases often required in similar transformations. thieme-connect.com

Other Couplings: CuTC also promotes the stereoselective formation of enamides from amides and vinyl iodides and is used in Chan-Lam-Evans type couplings of aryl boronic acids with amines, phenols, and thiols. researchgate.nettcichemicals.com It has been successfully applied in the N-arylation of imidazoles and pyrazoles with a broad range of aryl halides. oup.com

Table 1: Selected Cross-Coupling Reactions Mediated by Copper(I) Thiophene-2-Carboxylate (CuTC)

Coupling TypeSubstrate 1Substrate 2ConditionsProductYieldReference
StilleAlkenylstannaneAlkenyl IodideCuTC, Mild ConditionsDieneVery Good researchgate.net
Ullmann-TypeAryl IodideAryl IodideCuTC, Room Temp.BiarylGood researchgate.net
C-Te CouplingDiaryl DitellurideArylboronic AcidCuTC, CH₂Cl₂, Room Temp.Diaryl TellurideGood to Excellent thieme-connect.com
Liebeskind-SroglThiol EsterBoronic AcidPd-catalyst, CuTCKetoneGood researchgate.net
N-ArylationImidazoleAryl IodideCuTC, K₂CO₃, DMF, 110°CN-Aryl ImidazoleExcellent oup.com

In palladium catalysis, carboxylate ligands, including thiophene-2-carboxylate, are instrumental in facilitating key mechanistic steps, most notably C–H bond activation. The carboxylate can act as a proton shuttle in a process known as concerted metalation-deprotonation (CMD), which lowers the activation energy for breaking C–H bonds. researchgate.net

This assistance is crucial in direct (hetero)arylation reactions, where a C–H bond on one aromatic ring is coupled directly with a C-X bond on another. researchgate.netunipi.it For instance, the palladium-catalyzed direct arylation of thiophene derivatives with aryl halides often employs a carboxylate additive that participates in the rate-determining C–H activation step. researchgate.netle.ac.uk Theoretical studies on the palladium(II)-catalyzed carboxylation of thiophene with CO₂ also highlight the role of the acetate (B1210297) ligand in the deprotonation of the thiophene C–H bond, forming a key σ-palladium complex. mdpi.com Furthermore, palladium-copper co-catalysis has been employed for the regioselective synthesis of α-pyrones fused with thiophene, starting from iodothiophene-carboxylic acids and terminal alkynes, showcasing a tandem coupling-cyclization process. researchgate.net

Catalytic Activity in Organic Transformations

The thiophene nucleus itself is subject to various catalytic transformations that are fundamental to the synthesis of more complex molecules. These reactions include classical electrophilic substitutions and modern transition-metal-catalyzed functionalizations.

The Friedel-Crafts acylation of thiophene is a primary method for introducing acyl groups onto the thiophene ring, typically yielding 2-acylthiophenes. This electrophilic aromatic substitution is highly regioselective for the 2-position due to the superior stabilization of the cationic intermediate formed upon attack at this position, which can be described by three resonance structures compared to only two for attack at the 3-position. stackexchange.com

A variety of catalysts are employed for this transformation:

Traditional Lewis Acids: Strong Lewis acids like AlCl₃ and SnCl₄ are commonly used to generate the acylium ion electrophile from an acyl chloride or anhydride. stackexchange.comasianpubs.orgacs.org

Milder Lewis Acids: To avoid complications from the high reactivity of the thiophene ring under strongly acidic conditions, milder Lewis acids such as TiCl₄ and ZnBr₂ have been used, for example, in the C-acylation of thiophene with N-acylbenzotriazoles. core.ac.uk

Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂), which also possesses Brønsted basicity, has been used to catalyze the acylation of thiophene in a non-acidic medium, offering advantages like shorter reaction times and easier work-up. asianpubs.org

Solid Acid Catalysts: Heterogeneous catalysts like Hβ zeolites have proven to be highly efficient and reusable for the acetylation of thiophene with acetic anhydride, achieving near-quantitative conversion and yield under mild conditions. tsijournals.com

Table 2: Comparison of Catalysts in Friedel-Crafts Acylation of Thiophene

CatalystAcylating AgentConditionsProductYieldKey FeatureReference
AlCl₃Acetyl ChlorideCS₂2-Acetylthiophene (B1664040)83%Classical Method stackexchange.com
EtAlCl₂Acyl ChloridesCH₂Cl₂, 0°C to RT2-AcylthiophenesModerate to HighNon-acidic Medium asianpubs.org
ZnBr₂N-(1-Naphthoyl)benzotriazoleCH₂Cl₂, RT, 12h(1-Naphthyl)(2-thienyl)methanone97%Mild Conditions core.ac.uk
Hβ ZeoliteAcetic Anhydride60°C, 5h2-Acetylthiophene98.6%Reusable Catalyst tsijournals.com

Oxidative carbonylation represents a powerful, atom-economical method for converting C–H bonds directly into carboxylic acids or their derivatives using carbon monoxide (CO). acs.org Recent advancements have enabled the direct catalytic carbonylation of thiophenes.

In one notable study, thiophenes were directly converted to their corresponding carboxylic acids in high yields using a catalytic amount of Pd(OAc)₂ under a binary CO/CO₂ atmosphere. rsc.org The presence of pressurized CO₂ was found to suppress the thermal decomposition of the active palladium catalyst, while p-benzoquinone served as a stoichiometric oxidant to regenerate the active Pd(II) species required for C–H activation. rsc.org This method demonstrates excellent functional group tolerance and regioselectivity for 3-substituted thiophenes. rsc.org Other palladium-catalyzed systems, such as PdI₂/KI, have also been developed for the oxidative carbonylation of specific sulfur-containing substrates under aerobic conditions to produce thiophene esters and other sulfur heterocycles. unical.itresearchgate.net

The direct functionalization of C–H bonds on the thiophene ring is a cornerstone of modern synthetic strategy, avoiding the need for pre-functionalized starting materials. unipi.it The carboxylate group, as seen in thiophene-2-carboxylate, often plays a pivotal role in these transformations, particularly in palladium-catalyzed reactions where it assists in the C–H cleavage step via a CMD mechanism. researchgate.netle.ac.uk

Beyond carboxylate assistance, various strategies have been developed for thiophene C–H activation:

Palladium-Catalyzed Oxidative Coupling: Benzo[b]thiophene 1,1-dioxides undergo efficient C2-selective direct arylation with arylboronic acids and olefination with styrenes via a Pd(II)-catalyzed C–H activation pathway. acs.orgacs.org

Base-Mediated Carboxylation: In the absence of a transition metal, strong base systems can directly carboxylate thiophenes with CO₂. A solvent-free medium of cesium or potassium carbonate, assisted by a carboxylate salt like cesium pivalate, can deprotonate the weakly acidic C–H bond of thiophene, allowing for subsequent reaction with CO₂. mdpi.com Mechanistic studies suggest that C–H deprotonation is the slow, rate-determining step in this process. mdpi.com Gas-solid reactions using alkali carbonates dispersed on TiO₂ have also been shown to effect the C–H carboxylation of thiophenes. rsc.org

These C–H activation methodologies provide powerful and increasingly sustainable routes to complex thiophene-containing molecules for applications in materials science and pharmaceuticals. researchgate.netqau.edu.pknih.gov

Structure Activity Relationships Sar in Chemical Reactivity and Molecular Design

Influence of Naphthyl Substitution on Electronic and Steric Effects

Electronic Effects: Substituents on the naphthalene (B1677914) ring can modulate the electronic properties of the entire molecule. However, studies on related systems, such as 4-(naphthalen-1-yl)thiophenes, have shown that the electronic effect of substituents on the naphthyl ring can sometimes be negligible in influencing the reactivity of the thiophene (B33073) moiety in certain catalytic processes. rsc.org For instance, in a palladium-catalyzed C-H/C-H annulative coupling, thiophene substrates bearing either electron-donating (methyl) or electron-withdrawing (fluorine) groups on the naphthyl ring showed no significant difference in reactivity or yield, suggesting the reaction's outcome is dominated by other factors. rsc.org

Steric Effects: The bulky nature of the naphthyl group imposes considerable steric hindrance, which can direct the conformation of the molecule. The dihedral angle between the naphthalene and thiophene rings is a key parameter influenced by steric factors. acs.org In sterically hindered substrates, such as the Suzuki cross-coupling to produce naphthyl-substituted compounds, specific ligands and conditions are required to achieve high yields. cardiff.ac.uk The steric bulk also plays a crucial role in the crystal packing, often favoring edge-to-face C-H···π interactions over face-to-face π-stacking to minimize steric repulsion. acs.org

Table 1: Influence of Naphthyl Group on Molecular Properties
PropertyInfluence of Naphthyl GroupExample/ObservationSource
Electronic EffectsSubstituents on the naphthyl ring can tune electronic properties, but their effect on the reactivity of the linked thiophene can be minimal in certain reactions.Methyl and fluorine substituents on the naphthyl ring had a negligible effect on a Pd-catalyzed dual C-H activation process. rsc.org
Steric HindranceThe bulky naphthyl group dictates molecular conformation and influences reaction accessibility.Sterically demanding cross-coupling reactions require specialized catalytic systems to achieve high yields. cardiff.ac.uk
Crystal PackingSteric demands of the naphthyl group often lead to specific packing motifs, such as herringbone structures dominated by C–H···π interactions.In naphthyl end-capped bithiophene, packing is dominated by edge-to-face interactions between naphthyl groups. acs.org

Impact of Thiophene Ring Substitution on Reaction Selectivity and Yield

The thiophene ring is a versatile scaffold whose reactivity is highly sensitive to the nature and position of its substituents. nih.govsci-hub.se The sulfur heteroatom and the aromatic π-system make it susceptible to various transformations, with outcomes that can be finely tuned. nih.govmsu.edu

Reaction Selectivity: The position of substituents on the thiophene ring is critical for determining reaction selectivity. The C-H bond at the C2 position of thiophene is significantly more acidic (pKa ≈ 33.5) and thus more reactive in many metal-catalyzed C-H activation reactions than the C-H bond at the C3 position (pKa ≈ 39.0). rsc.org This inherent difference in reactivity allows for high site-selectivity. For example, a thiophene substrate with a 1-naphthyl group at the C3 position undergoes annulation at the more reactive C2 position with high yield (80%), whereas a substrate with the naphthyl group at the C2 position gives a very poor yield for the corresponding reaction at C3. rsc.org

Yield and Reactivity: Substituents directly affect the electronic nature of the thiophene ring, influencing its susceptibility to electrophilic or nucleophilic attack and modulating reaction yields. d-nb.inforsc.org

Electron-withdrawing groups , such as halogens, can decrease the nucleophilicity of the thiophene ring. A study showed that a 2-chloro-substituted 4-(naphthalen-1-yl)thiophene exhibited low reactivity and afforded only a 20% yield in an annulation reaction, with most of the starting material recovered. rsc.org

Electron-donating groups , such as alkyl or alkoxy groups, increase the electron density of the ring, which can enhance the rate of electrophilic substitution but may also alter solubility and solid-state packing. rsc.org

Leaving groups at different positions also direct reactivity. In nucleophilic aromatic substitution (SNAr) reactions of nitro-substituted thiophenes, the nature and position of the leaving group (e.g., halide vs. methoxy) and other substituents determine the reaction pathway and product distribution. researchgate.net

Table 2: Effect of Thiophene Substitution on Reactivity
Substituent Type/PositionEffectObserved OutcomeSource
Positional Isomerism (C2 vs. C3)Determines site-selectivity in C-H activation due to differences in C-H bond acidity.Reaction at the more acidic C2 position is highly favored over the C3 position. rsc.org
Electron-Withdrawing Group (e.g., -Cl)Reduces ring nucleophilicity and can lower reaction yields.A 2-chloro-substituted thiophene showed low reactivity, yielding only 20% of the annulation product. rsc.org
Electron-Donating Group (e.g., -Alkyl)Increases electron density and can improve solubility and modify electronic properties.Introduction of alkyl substituents at the 3-position was a key strategy to produce soluble polythiophenes. rsc.org
Leaving Group in SNArInfluences reaction mechanism and product formation in nucleophilic substitution.Reactions of 2-bromo-3,4,5-trinitrothiophene with nucleophiles yield SNAr products via displacement of the bromide. researchgate.net

Design Principles for Modulating Intermolecular Interactions and Crystal Packing

The solid-state arrangement of molecules, or crystal packing, is dictated by a subtle balance of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. d-nb.inforesearchgate.net For molecules like 1-Naphthyl thiophene-2-carboxylate (B1233283), the interplay between the planar naphthyl and thiophene units is a key determinant of the supramolecular architecture.

Key Intermolecular Interactions:

C-H···π Interactions: These are often the dominant forces in the crystal packing of aromatic systems with significant steric bulk. In naphthyl end-capped bithiophene, the crystal structure adopts a herringbone motif where edge-to-face C-H···π interactions between the naphthyl groups of adjacent molecules are the most stabilizing contacts. acs.org

π-π Stacking: While the large pyrene (B120774) group in 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate might be expected to lead to significant π-π stacking, its crystal structure shows no parallel stacking interactions, highlighting that other forces can dominate. researchgate.net In contrast, the packing of Naphtho[2,3-b]thiophene (B1219671) diimide (NTI) shows characteristics of both its parent compounds; it exhibits a "face-to-edge" motif on the thiophene-fused side and intermolecular hydrogen bonding on the other side. rsc.org

Heteroatom Interactions: The sulfur atom of the thiophene ring can participate in specific non-covalent interactions. Upon compression to high pressure, the crystal structure of naphthyl end-capped bithiophene undergoes a phase transition characterized by the formation of a new S···H interaction between thiophene moieties of adjacent molecules. acs.org

Correlation between Molecular Structure and Optoelectronic Properties

The combination of an electron-donating thiophene ring and a large, conjugated naphthalene system makes 1-Naphthyl thiophene-2-carboxylate and its derivatives promising candidates for optoelectronic materials. ontosight.airsc.org Their properties, such as light absorption and emission, are directly correlated with their molecular structure.

HOMO-LUMO Engineering: The optoelectronic properties are governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Effect of Thiophene: Fusing a thiophene ring to a naphthalene diimide (NDI) core to create naphtho[2,3-b]thiophene diimide (NTI) increases the energy level of the HOMO without significantly altering the LUMO. rsc.org This leads to a smaller HOMO-LUMO gap and a bathochromic (red-shift) in the absorption spectrum (λmax of NDI is 379 nm, while NTI is 482 nm). rsc.org

Effect of Substituents: The introduction of electron-withdrawing groups, such as fluorine atoms, can lower both the HOMO and LUMO energy levels. In one study of nonfullerene acceptors, fluorination led to a narrower optical bandgap (1.48 eV for the fluorinated version vs. 1.54 eV for the non-fluorinated). diva-portal.org

Absorption and Emission: The extent of π-conjugation and the presence of donor-acceptor character within the molecule determine its absorption and emission wavelengths. In a series of donor-acceptor oligomers based on thiophene and thiazole, increasing the number of thiophene rings (the donor unit) had a systematic effect on the optical and electrochemical properties. researchgate.net While the solution absorption was similar, the solid-state films showed broadened absorption, and all oligomers exhibited strong blue light emission. researchgate.net The unique optical properties of naphtho[2,1-b]thiophene (B14763065) derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. ontosight.ai

Table 3: Structure-Optoelectronic Property Correlation in Thiophene-Naphthyl Systems
Structural FeatureEffect on Electronic StructureResulting Optoelectronic PropertySource
Thiophene ring fusion (to NDI core)Raises HOMO energy level, reduces HOMO-LUMO gap.Red-shift in absorption maximum (from 379 nm to 482 nm). rsc.org
Fluorination (of acceptor unit)Lowers both HOMO and LUMO energy levels.Narrower optical bandgap and red-shifted absorption. diva-portal.org
Increased number of thiophene donor unitsSystematic tuning of optical and electrochemical properties.Broadened solid-state absorption and strong blue light emission. researchgate.net
Fused Naphtho[2,1-b]thiophene coreCreates unique photophysical properties.Potential for use in OLEDs and solar cells. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-naphthyl thiophene-2-carboxylate?

  • Methodological Answer :

  • Synthesis : Use esterification reactions between thiophene-2-carboxylic acid and 1-naphthol derivatives. For example, employ coupling agents like thionyl chloride (SOCl₂) under controlled conditions to minimize side reactions (e.g., thermal decomposition of intermediates) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Monitor purity via thin-layer chromatography (TLC) and confirm with melting point analysis (mp 44–49°C, as observed in naphthyl acetate analogs) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm ester linkage and aromatic proton environments. Compare with literature data for analogous compounds (e.g., methyl thiophene-2-carboxylate derivatives ).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS to verify molecular ion peaks (expected m/z ~258.3 for C₁₆H₁₂O₂S).
  • X-ray Crystallography : For definitive structural confirmation, reference bond lengths and angles from similar esters (e.g., C=O bond ~1.418 Å and C–O–C angles ~120°, as in ).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Work in a fume hood to avoid inhalation of volatile decomposition products (e.g., sulfur oxides) .
  • Containment : Use chemical-resistant gloves (nitrile) and avoid contact with strong oxidizers (e.g., peroxides) or bases to prevent hazardous reactions .
  • Disposal : Collect waste in sealed containers labeled for halogenated organic compounds. Avoid environmental release due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) thiophene-2-carboxylate ) or organocatalysts (DMAP) to enhance esterification efficiency.
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress. For example, track the disappearance of thiophene-2-carboxylic acid (retention time ~5.2 min under C18 column conditions).
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reactivity and solubility .

Q. How should researchers resolve contradictions in reported thermal stability data for thiophene-2-carboxylate derivatives?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Perform TGA under nitrogen/air to identify decomposition thresholds. For example, thiophene-2-carboxylic acid decomposes at ~200°C, releasing CO/CO₂ .
  • DSC Studies : Compare differential scanning calorimetry (DSC) profiles of synthesized batches to detect polymorphic variations or impurities.
  • Cross-Validation : Replicate stability assays from independent studies (e.g., microbial degradation pathways in Rhodococcus sp. ) to assess environmental vs. thermal degradation discrepancies.

Q. What advanced analytical techniques are suitable for studying the biological interactions of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test cytochrome P450 inhibition using liver microsomes, referencing protocols for 1-naphthyl β-D-glucopyranoside .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., spasmolytic activity analogs like phenethyl thiophene-2-carboxylate derivatives ).
  • Metabolite Profiling : Employ LC-MS/MS to identify degradation products in biological matrices (e.g., hydroxylated or glucuronidated metabolites).

Q. What strategies mitigate challenges in synthesizing enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
  • Asymmetric Catalysis : Explore chiral Brønsted acids (e.g., BINOL-derived catalysts) to induce enantioselectivity during esterification .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with chiral amines (e.g., (R)-1-phenylethylamine) to separate enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.